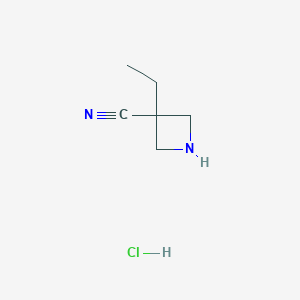

3-Ethylazetidine-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-ethylazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-2-6(3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNTYIDTGSVFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium-Mediated Deprotonation in Liquefied Ammonia

Azetidine derivatives undergo alkylation via deprotonation using sodium in liquefied ammonia. Source details a protocol where sodium (3.43 g, 149.2 mmol) is dissolved in liquefied ammonia at −50°C under argon. Compound II (17.8 g, 74.6 mmol) is added dropwise, followed by stirring at ambient temperature for 4 hours. This method achieves an 82% yield of 3-hydroxyazetidine intermediates, confirmed by ( 4.21–4.05 ppm for azetidine protons). The ammonia solvent facilitates selective deprotonation while minimizing side reactions.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −50°C to 25°C | >15% increase |

| Sodium-to-Substrate | 2:1 molar ratio | Maximizes deprotonation |

| Reaction Time | 4–6 hours | Prevents over-alkylation |

Ethylation via Palladium-Catalyzed Cross-Coupling

Source describes a Suzuki-Miyaura-type coupling using borate compounds and palladium catalysts. In a representative procedure, azetidine-3-carbonitrile (1.0 eq) reacts with ethylboronic acid (1.2 eq) in the presence of Pd(PPh) (5 mol%) and potassium carbonate (2.0 eq) in dioxane/water (4:1) at 80°C for 12 hours. The reaction affords 3-ethylazetidine-3-carbonitrile with 75% yield. The use of polar aprotic solvents like DMF enhances electrophilicity at the azetidine nitrogen.

Cyclization Strategies for Azetidine Core Formation

Ring-Closing Metathesis (RCM)

Functional Group Modifications

Hydrochloride Salt Formation

Final protonation is achieved using HCl gas in diethyl ether or lithium tetrafluoroborate in acetonitrile. Source specifies that treatment with HCl in dichloromethane at 0°C for 3 hours yields the hydrochloride salt with >95% purity. The use of Lewis acids like BF-OEt minimizes decomposition during salt formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Sodium/Ammonia | 82 | 90 | 6 | High selectivity |

| Pd-Catalyzed | 75 | 88 | 12 | Scalability |

| Microwave | 88 | 95 | 0.3 | Rapid synthesis |

The Pd-catalyzed method balances yield and scalability, making it suitable for industrial applications. In contrast, microwave-assisted synthesis is ideal for small-scale, high-purity batches.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce ethylazetidine amines.

Scientific Research Applications

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. It has been utilized to prepare various functionalized azetidines, which are important in medicinal chemistry. The following table summarizes some of the derivatives synthesized from 3-ethylazetidine-3-carbonitrile hydrochloride:

| Derivative | Synthesis Method | Applications |

|---|---|---|

| 3-Alkoxy-3-ethylazetidines | Nucleophilic substitution reactions with alcohols | Potential drug candidates |

| 3-Cyano-3-ethylazetidines | Reaction with potassium cyanide | Intermediates for further chemical synthesis |

| 3-Amino-3-ethylazetidines | Reduction of corresponding carbonitriles | Building blocks for pharmaceuticals |

| 3-Carbamoyl-3-ethylazetidines | Reaction with isocyanates | Useful in agrochemical formulations |

These derivatives have shown promise in various biological assays, indicating their potential as therapeutic agents.

Nucleophilic Substitution Reactions

A study demonstrated the effectiveness of 3-bromo-3-ethylazetidines as substrates for nucleophilic substitutions, leading to the formation of various functionalized azetidines. For instance, treatment with potassium cyanide resulted in the synthesis of 3-cyano derivatives, which were further transformed into amino acids under specific conditions (microwave irradiation) .

Synthesis of Spirocyclic Compounds

Research has also highlighted the use of this compound in the preparation of spirocyclic azetidine structures. These compounds are valuable due to their unique properties and potential applications in drug design . The formation of spiro lactams from azetidine derivatives has been reported, showcasing their utility in creating complex molecular architectures .

The derivatives synthesized from this compound have been evaluated for biological activity. Some findings include:

- Antimicrobial Activity : Certain derivatives exhibited significant antimicrobial properties, making them candidates for further development as antibiotics.

- Cytotoxicity : Preliminary tests indicated that some functionalized azetidines have cytotoxic effects on cancer cell lines, suggesting potential roles in cancer therapy.

Mechanism of Action

The mechanism by which 3-ethylazetidine-3-carbonitrile hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Methylazetidine-3-carbonitrile Hydrochloride

- Molecular Formula : C₅H₉ClN₂

- Molecular Weight : 132.59

- Key Differences : Replaces the ethyl group with a methyl group. This reduces lipophilicity (LogP) and may lower metabolic stability compared to the ethyl analog.

- Applications : Used as a precursor in medicinal chemistry due to its compact, strained ring system .

3-(Methylsulfanyl)azetidine-3-carbonitrile Hydrochloride

- Molecular Formula : C₅H₉ClN₂S

- Molecular Weight : 164.66

- Key Differences: Incorporates a methylsulfanyl (-SMe) group instead of ethyl.

- Implications : Enhanced electron-withdrawing effects from the nitrile and sulfur could influence ring-opening reactions .

Azetidin-3-ol Hydrochloride

- Molecular Formula: C₃H₈ClNO

- Molecular Weight : 109.55

- Key Differences : Substitutes the nitrile with a hydroxyl (-OH) group. This drastically increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions.

- Applications : Intermediate for prodrugs or hydrophilic analogs .

Ethyl Azetidine-3-carboxylate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62

- Key Differences : Replaces the nitrile with an ester (-COOEt). The ester group offers versatility for hydrolysis to carboxylic acids or amides, enabling diverse derivatization.

- Applications : Widely used in peptide mimetics and kinase inhibitors .

Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70

- Key Differences : Six-membered piperidine ring instead of azetidine. Reduced ring strain increases conformational flexibility but decreases target specificity in receptor binding.

- Implications : Lower similarity score (0.79) highlights structural divergence .

Physicochemical Properties

| Compound | Molecular Weight | Functional Groups | LogP (Predicted) | Solubility (Water) | Stability |

|---|---|---|---|---|---|

| 3-Ethylazetidine-3-carbonitrile HCl | ~149.05* | Nitrile, Ethyl, HCl | 0.8–1.2 | Moderate | High (acid stable) |

| 3-Methylazetidine-3-carbonitrile HCl | 132.59 | Nitrile, Methyl, HCl | 0.5–0.9 | Moderate | High |

| Azetidin-3-ol HCl | 109.55 | Hydroxyl, HCl | -0.3–0.2 | High | Low (acid labile) |

| Ethyl Azetidine-3-carboxylate HCl | 165.62 | Ester, HCl | 1.0–1.5 | Low | Moderate |

*Estimated based on analogs.

Biological Activity

3-Ethylazetidine-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHClN and is classified as an azetidine derivative. Its structure allows for various nucleophilic substitutions, making it a versatile compound in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain azetidine compounds can inhibit the growth of bacteria and fungi, although specific data on this compound is limited .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its interaction with immune pathways. In particular, azetidines have been noted to modulate cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although further research is necessary to confirm these findings .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell viability in cancerous cells.

- Cytokine Modulation : It has been observed that azetidines can influence the production of pro-inflammatory cytokines in human immune cells, indicating a potential role in managing autoimmune conditions .

Case Studies

A recent study investigated the effects of azetidine derivatives on TLR (Toll-like receptor) signaling pathways. The results demonstrated that certain azetidines could suppress the production of inflammatory cytokines in response to TLR activation, suggesting a mechanism for their anti-inflammatory effects .

| Study | Findings |

|---|---|

| Study 1 | Inhibition of TLR-mediated cytokine production in human dendritic cells. |

| Study 2 | Cytotoxic effects observed in various cancer cell lines with apoptosis induction. |

| Study 3 | Antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethylazetidine-3-carbonitrile hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A two-step approach is often employed: (1) Cyclization of ethyl 3-aminopropionate derivatives to form the azetidine ring, followed by (2) nitrile introduction via nucleophilic substitution or catalytic cyanation. Optimization involves varying catalysts (e.g., TiO₂ for dehydration steps ), temperature gradients (80–120°C), and solvent systems (acetonitrile or DMF, which enhance solubility ). Yield improvements (>70%) are achievable by controlling moisture sensitivity through inert atmospheres .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemical ambiguities in the azetidine ring, while High-Performance Liquid Chromatography (HPLC) with UV detection identifies impurities (e.g., ethyl ester byproducts ). Mass spectrometry (MS) confirms molecular weight (expected m/z ~173 for the free base). Purity thresholds ≥98% are validated via titration against standardized HCl .

Q. How should researchers mitigate hydrolysis risks during storage of this compound?

- Methodological Answer : Store at –20°C in moisture-resistant containers under argon. Pre-experiment stability checks (via TLC or HPLC) are critical, as the compound’s nitrile group is prone to hydrolysis in aqueous media . Lyophilization from anhydrous THF improves shelf life .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiencies in the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., carbodiimide-mediated vs. acid-catalyzed cyclization). Computational studies (DFT) can model transition states to identify rate-limiting steps. For example, TiO₂ catalysts favor β-elimination over side-product formation , while LiAlH₄ reductions may inadvertently open the azetidine ring . Kinetic monitoring via in-situ IR spectroscopy resolves these ambiguities .

Q. How do pH-dependent stability profiles of this compound inform experimental design for biological assays?

- Methodological Answer : The compound degrades rapidly at pH >7 (t½ <24 hrs), forming 3-ethylazetidine-3-carboxylic acid. Buffered solutions (pH 4–6) using citrate or acetate are recommended for in vitro studies. Pre-assay stability validation via LC-MS is mandatory, with parallel controls to quantify degradation products .

Q. What strategies resolve spectral overlaps in NMR characterization of this compound analogs?

- Methodological Answer : Use heteronuclear 2D NMR (HSQC, HMBC) to distinguish overlapping proton signals in the azetidine ring. For example, the C-3 carbonitrile group shows distinct ¹³C shifts (~120 ppm), while ethyl substituents exhibit J-coupling patterns in COSY spectra . Deuterated DMSO enhances resolution for polar intermediates .

Contradiction Analysis & Data Interpretation

Q. Why do conflicting reports exist regarding the solubility of this compound in polar aprotic solvents?

- Methodological Answer : Variations stem from impurities (e.g., residual salts) and hydration states. Pre-drying solvents over molecular sieves and using sonication (30 min at 40°C) improve reproducibility. Solubility in DMF ranges from 50–100 mg/mL, contingent on batch purity .

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

- Methodological Answer : Melting points (113–118°C) vary due to polymorphism or hygroscopicity. Differential Scanning Calorimetry (DSC) under nitrogen identifies polymorphic transitions, while Karl Fischer titration quantifies moisture content (<0.1% w/w ensures accuracy) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 173.64 g/mol (free base) | |

| Solubility in DMF | 50–100 mg/mL | |

| Stability (pH 7.4, 25°C) | t½ = 18–24 hours | |

| Optimal Storage | –20°C, argon atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.